molecular formula C21H16N2OS B2459260 2-Benzylsulfanyl-3-phenylquinazolin-4-one

2-Benzylsulfanyl-3-phenylquinazolin-4-one

Cat. No.: B2459260
M. Wt: 344.4 g/mol
InChI Key: STGAQMVRGXPRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylsulfanyl-3-phenylquinazolin-4-one (CAS Number: 83671-73-2) is a synthetic small molecule belonging to the quinazolinone class of heterocyclic compounds, with a molecular formula of C21H16N2OS and a molecular weight of 344.4 g/mol . Quinazolinone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, with significant research focus on their potential as anticancer agents . These compounds are frequently investigated as inhibitors of pivotal protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are key targets in cancer therapy due to their roles in controlling cell proliferation, survival, and tumor angiogenesis . The structural motif of 2-sulfanyl-3-phenylquinazolin-4-one derivatives serves as a core template for designing novel multi-targeted kinase inhibitors, which can potentially offer enhanced therapeutic benefits for treating multi-genic diseases like cancer . Related compounds with this scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa), in some cases exhibiting broad-spectrum activity and a favorable safety profile with lower toxicity toward normal human cells compared to standard chemotherapeutic agents . The mechanism of action for this class of compounds often involves inducing apoptosis in cancer cells, characterized by the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic Bcl-2 gene, alongside provoking cell cycle arrest at specific phases such as the S phase or G2/M phase . This product is intended for research applications only, including in vitro biological evaluation, molecular docking studies to predict binding interactions with protein kinases, and as a building block for the synthesis of more complex chemical entities. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20-18-13-7-8-14-19(18)22-21(23(20)17-11-5-2-6-12-17)25-15-16-9-3-1-4-10-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGAQMVRGXPRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations for 2 Benzylsulfanyl 3 Phenylquinazolin 4 One Derivatives

Established Synthetic Pathways for 2-Benzylsulfanyl-3-phenylquinazolin-4-one and Related Analogues

The construction of the this compound core and its related structures is primarily achieved through a series of well-established synthetic strategies. These methods often involve the initial formation of a 2-thioxo-quinazolinone precursor, followed by S-alkylation, or through direct condensation and cyclization reactions.

Thiol-Arylation and S-Benzylation Strategies in Quinazolinone Synthesis

A primary and widely utilized method for the synthesis of this compound involves a two-step process. The initial step is the formation of the 2-mercapto-3-phenylquinazolin-4(3H)-one precursor. This intermediate is then subjected to S-benzylation to yield the final product.

The synthesis of the 2-mercapto precursor is commonly achieved through the reaction of anthranilic acid with phenyl isothiocyanate. nih.gov This reaction, when refluxed in absolute ethanol with a catalytic amount of triethylamine, produces 2-mercapto-3-phenylquinazolin-4-one in good yields. nih.gov The subsequent S-benzylation is typically carried out by reacting the 2-mercapto derivative with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. This S-alkylation step is a versatile method for introducing the benzylsulfanyl moiety onto the quinazolinone scaffold. nih.gov

The reaction conditions for S-alkylation can be varied. For instance, the sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one can be condensed with aroyl chlorides to form thioesters. researchgate.net Furthermore, S-alkylation of 2-mercapto-quinazolin-4(3H)-ones with various alkyl halides can be efficiently carried out to produce a library of derivatives. mdpi.com

Table 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4-one and Subsequent S-Benzylation
Precursor 1Precursor 2Reagents and ConditionsIntermediateS-Alkylation ReagentFinal ProductYieldReference
Anthranilic acidPhenyl isothiocyanateTriethylamine, absolute ethanol, reflux2-Mercapto-3-phenylquinazolin-4-oneBenzyl bromide, baseThis compoundGood nih.gov
Anthranilic acidPhenyl thioureaHeated at 150-160°C2-Mercapto-3-phenyl-quinazolin-4(3H)-oneSubstituted aroyl chlorideThioesters of 3-phenyl-quinazolin-4(3H)-oneNot specified researchgate.net

Condensation and Cyclization Reactions Utilizing Anthranilic Acid Derivatives

The condensation of anthranilic acid and its derivatives is a cornerstone in the synthesis of the quinazolinone ring system. A highly effective method for forming the 2-mercapto-3-phenylquinazolin-4-one precursor involves the reaction of anthranilic acid with phenyl isothiocyanate. nih.gov This reaction proceeds via an initial nucleophilic addition of the amino group of anthranilic acid to the carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The use of deep eutectic solvents (DESs) as a green and eco-friendly medium has also been explored for the synthesis of 2-mercaptoquinazolin-4(3H)-ones, showing excellent yields. researchgate.net

Another approach involves the reaction of anthranilic acid with phenyl thiourea upon heating to produce 2-mercapto-3-phenyl-quinazolin-4(3H)-one. researchgate.net This method provides a direct route to the key intermediate, which can then be further functionalized. Additionally, 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, derived from anthranilic acid and benzoyl chloride, can be condensed with hydrazine hydrate to yield 3-amino-2-phenylquinazolin-4(3H)-one, which can be further modified. nih.gov

Table 2: Condensation and Cyclization Reactions for Quinazolinone Synthesis
Starting MaterialReagentConditionsProductYieldReference
Anthranilic acidPhenyl isothiocyanateTriethylamine, absolute ethanol, reflux2-Mercapto-3-phenylquinazolin-4-one80% nih.gov
Anthranilic acidPhenyl isothiocyanateCholine chloride:urea (DES), 80°C2-Mercapto-3-phenylquinazolin-4(3H)-oneHigh researchgate.net
Anthranilic acidPhenyl thiourea150-160°C2-Mercapto-3-phenyl-quinazolin-4(3H)-oneNot specified researchgate.net

Multi-Component Reaction Approaches to Quinazolinone Scaffolds

While specific multi-component reactions (MCRs) leading directly to this compound are not extensively reported, MCRs are a powerful tool for the rapid construction of the broader quinazolinone scaffold. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity. For instance, a one-pot condensation of an aminobenzonitrile or anthranilic acid derivative, an ortho-ester, and an amine is a straightforward method for building the quinazolinone core. Although not directly yielding the target compound, this approach could be adapted. For example, a multi-component reaction could potentially be designed using a sulfur-containing component to directly install the benzylsulfanyl group in a single step.

Transition Metal-Catalyzed Coupling Reactions in this compound Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including quinazolinones. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Palladium-Mediated Cross-Coupling Methodologies (e.g., Suzuki-Type, Stille-Type)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have been successfully applied to quinazolinone derivatives. Notably, the benzylsulfanyl group at the 2-position of the quinazolinone ring can act as a leaving group in these reactions, allowing for the introduction of new carbon-carbon bonds.

In a study on 3-benzyl-2-(benzylsulfanyl)quinazolin-4(3H)-one, a close analogue of the target compound, both Suzuki-type and Stille-type cross-coupling reactions were investigated. researchgate.net The Suzuki-Miyaura coupling of this substrate with various (hetero)aromatic boronic acids was effectively mediated by a palladium catalyst in the presence of a copper co-catalyst, specifically copper(I) 3-methylsalicylate (CuMeSal). researchgate.net This methodology provides a route to 2-aryl or 2-heteroaryl quinazolinone derivatives.

The Stille cross-coupling reaction, which utilizes organotin reagents, was also explored with the same substrate. researchgate.netwikipedia.orgyoutube.com The reaction of 3-benzyl-2-(benzylsulfanyl)quinazolin-4(3H)-one with (het)aryl tri-n-butylstannanes was successfully achieved in the presence of a palladium catalyst and copper(I) thiophene-2-carboxylate (CuTC) as a co-catalyst. researchgate.net

Table 3: Palladium-Mediated Cross-Coupling Reactions of a 2-Benzylsulfanyl Quinazolinone Derivative
SubstrateCoupling PartnerCatalyst SystemReaction TypeProductReference
3-Benzyl-2-(benzylsulfanyl)quinazolin-4(3H)-one(Hetero)aromatic boronic acidsPd(PPh₃)₄, CuMeSalSuzuki-Miyaura2-(Hetero)aryl-3-benzylquinazolin-4(3H)-one researchgate.net
3-Benzyl-2-(benzylsulfanyl)quinazolin-4(3H)-one(Het)aryl tri-n-butylstannanesPd(PPh₃)₄, CuTCStille2-(Het)aryl-3-benzylquinazolin-4(3H)-one researchgate.net

Copper-Promoted Transformations in Quinazolinone Synthesis

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for the synthesis and derivatization of quinazolinones. Copper catalysts can promote a variety of reactions, including C-N and C-S bond formations.

In the context of this compound, copper catalysis can be particularly relevant for the initial S-benzylation step. While often performed under basic conditions without a metal catalyst, copper catalysis can facilitate S-alkylation reactions under milder conditions. More broadly, copper-catalyzed methods are well-established for the synthesis of the quinazolinone core itself. For instance, a copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols has been reported. rsc.org Additionally, enantioselective copper-catalyzed borylative cyclization has been developed for the assembly of pyrroloquinazolinone motifs. nih.gov While not directly applied to the target compound, these methodologies highlight the potential of copper catalysis in the synthesis and functionalization of the quinazolinone scaffold. A general and efficient copper-catalyzed C-H benzylation of quinazolin-4(3H)-ones with N-tosylhydrazones has also been reported to afford 2-benzylated quinazolin-4(3H)-ones. uwtsd.ac.uk

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound Derivatives

The synthesis of quinazolinone derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. These modern approaches focus on reducing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources. Traditional methods often require harsh conditions, toxic solvents, and expensive catalysts, prompting the development of more sustainable alternatives. tandfonline.commdpi.com

Several green strategies have been successfully applied to the synthesis of the core quinazolinone scaffold. One prominent approach is the use of microwave irradiation , which can significantly accelerate reaction rates, reduce reaction times from hours to minutes, and increase product yields, often under solvent-free conditions. nih.govnih.govresearchgate.net This technique enhances energy efficiency and allows for cleaner reactions with easier work-up procedures. researchgate.net For instance, the one-pot synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols has been achieved with high yields using a copper catalyst under solvent-free microwave conditions. nih.gov

Solvent-free synthesis , or solid-state synthesis, represents another key green methodology. By eliminating volatile organic solvents, these methods reduce pollution, cost, and safety hazards. slideshare.netresearchgate.net Reactions can be carried out by grinding reagents together, sometimes with a recyclable solid catalyst like montmorillonite K-10 clay, to afford quinazolinone derivatives in high yields. slideshare.net

The use of sustainable and non-toxic catalysts and reagents is also a central theme. An efficient and environmentally benign pathway for synthesizing 2-phenylquinazolin-4(3H)-one involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol using oxygen as a green oxidant, thereby avoiding toxic oxidizing agents and transition-metal catalysts. acs.org Similarly, hydrogen peroxide (H₂O₂) has been employed as a green oxidant for the synthesis of the quinazolinone scaffold. acs.org The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has also been explored as a green reaction medium for quinazolinone synthesis. tandfonline.com

These green principles and methodologies, while often demonstrated on the broader class of quinazolinones, are directly applicable to the synthesis of this compound derivatives, offering pathways that are more efficient, economical, and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of the this compound Core

The this compound core possesses multiple sites of reactivity, making it a versatile scaffold for chemical modification and the development of new derivatives. The primary reactive centers include the thioether linkage at the C-2 position, the fused benzene (B151609) ring, and the phenyl ring at the N-3 position.

The benzylsulfanyl group at the C-2 position is a key functional handle for derivatization. The sulfur atom is nucleophilic and can react with electrophiles. More importantly, the C-S bond can be targeted for modification. For example, starting from a related precursor, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, the ester group can be converted into a hydrazide. ekb.eg This hydrazide can then serve as a building block for constructing various five-membered heterocyclic rings, such as 1,3,4-thiadiazoles and 1,3,4-triazoles, attached to the C-2 position of the quinazolinone core. ekb.eg This strategy highlights how the 2-thioether linkage can be used as a platform to introduce complex heterocyclic moieties. The synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives is typically achieved by reacting the corresponding 2-thioxoquinazoline-4-one with various benzyl bromides, demonstrating the nucleophilic character of the sulfur atom in the precursor. nih.govnih.gov

The quinazolinone ring system itself offers opportunities for derivatization. The fused benzene ring is susceptible to electrophilic aromatic substitution. While specific studies on the 2-benzylsulfanyl derivative are limited, the general reactivity pattern of the quinazolinone core suggests that substitution would likely occur at the C-6 or C-8 positions. Furthermore, direct C-H functionalization, such as copper-mediated thiolation, has been demonstrated on the quinazolinone ring, providing a modern route to introduce new substituents without pre-functionalization. researchgate.net

The N-3 position is another site for modification. While the target compound already has a phenyl group at this position, other derivatives can be synthesized by reacting a 2-substituted benzoxazinone intermediate with different primary amines. nih.gov In cases where the N-3 position bears a reactive group, such as an amino group, it can be readily derivatized. For instance, a 3-amino-2-phenylquinazolin-4(3H)-one can react with aldehydes to form Schiff bases, which can be further modified to create diverse thiazolidinone and azetidinone derivatives. scirp.org

These derivatization strategies allow for the systematic modification of the this compound scaffold at multiple positions, enabling the exploration of structure-activity relationships for various applications.

Influence of Substituent Pattern on Synthetic Accessibility and Route Selection

The synthetic accessibility and the choice of a specific synthetic route for this compound derivatives are significantly influenced by the nature and position of substituents on the starting materials. Electronic and steric effects of these substituents can impact reaction rates, yields, and even the feasibility of a particular chemical transformation.

During the synthesis of the quinazolinone core, which often involves the condensation of an anthranilic acid derivative with other reagents, the substituents on the anthranilic acid ring play a crucial role. Electron-donating groups (EDGs) can enhance the nucleophilicity of the amino group, potentially facilitating the initial condensation step. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity, possibly requiring harsher reaction conditions or alternative synthetic strategies.

The substituent pattern on the reagents used to build the C-2 and N-3 positions is also critical. For instance, in the synthesis of 2-aryl quinazolinones from 2-aminobenzamides and aromatic aldehydes, the electronic nature of the substituents on the aldehyde can affect the reaction outcome. Studies have shown that a wide range of substituted aldehydes, bearing both EDGs (e.g., -OCH₃, -CH₃) and EWGs (e.g., -Cl, -NO₂), can be successfully employed, indicating broad substrate scope for many modern synthetic methods. mdpi.com However, the presence of these groups can influence reaction kinetics. EDGs on the aldehyde may increase the reactivity of the carbonyl group towards nucleophilic attack, while EWGs may have the opposite effect.

The table below summarizes the effect of different substituents on the phenyl ring at the C-2 position on the antioxidant properties of quinazolinone derivatives, which reflects their underlying chemical reactivity (e.g., ability to stabilize radicals). This data suggests how electronic properties conferred by substituents can be tuned.

Substituent on C-2 Phenyl RingPositionProperty Influence
Hydroxyl (-OH)metaMost potent antioxidant among monohydroxy derivatives mdpi.com
Dihydroxy (-OH)ortho, paraSignificantly high antioxidant potency mdpi.com
Methoxy (-OCH₃)ortho, paraHigher antioxidant activity compared to meta position mdpi.com
Ethylene LinkerBetween quinazolinone and phenolIncreases antioxidant potency significantly mdpi.com

This influence extends to derivatization strategies. For example, the synthesis of 2-thioether derivatives via S-alkylation of a 2-thioxoquinazoline precursor is dependent on the reactivity of the alkyl halide used. nih.gov The presence of EWGs on a benzyl bromide, for example, would make the benzylic carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom, potentially leading to faster reaction rates. Therefore, a careful consideration of the substituent patterns on all precursors is essential for efficient route selection and successful synthesis of target derivatives.

Comprehensive Spectroscopic and Structural Data for this compound Remains Elusive

The requested article structure is as follows:

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation Studies of this compound Compounds 3.1. Application of Advanced Spectroscopic Techniques for Structural Elucidation. 3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H-NMR, ¹³C-NMR). 3.1.2. Infrared (IR) and Raman Spectroscopic Profiling and Vibrational Mode Analysis. 3.1.3. Mass Spectrometric Identification and Fragmentation Pattern Analysis. 3.2. Solid-State Structural Determination via Single-Crystal X-ray Diffraction (SC-XRD).

A thorough search for primary research articles, spectroscopic databases, and supplementary materials containing this information has yielded no specific results for this compound. The available literature focuses on other derivatives of the quinazolin-4-one scaffold, but does not provide the necessary data for the benzylsulfanyl substitution at the 2-position combined with a phenyl group at the 3-position.

Consequently, the generation of a scientifically accurate article with the requested detailed research findings and data tables is not possible at this time. Fulfilling the request would require access to proprietary research data or the de novo synthesis and analysis of the compound, which is beyond the scope of this work. Without the foundational experimental data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Investigations of 2 Benzylsulfanyl 3 Phenylquinazolin 4 One Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic characteristics of quinazolinone systems. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of quinazolinone derivatives. semanticscholar.orgmui.ac.ir DFT calculations, particularly using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G* or 6-31+G*, are employed to optimize the ground-state geometries of these molecules. semanticscholar.orgnih.govnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

These studies are crucial for understanding the molecule's conformational landscape—the collection of stable structures (conformers) a molecule can adopt. For analogues of 2-Benzylsulfanyl-3-phenylquinazolin-4-one, DFT can elucidate the preferred orientations of the phenyl and benzylsulfanyl substituents relative to the core quinazolinone ring system. The results of these calculations, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. frontiersin.orgacs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. pku.edu.cn

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. frontiersin.org A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgfrontiersin.org From EHOMO and ELUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. semanticscholar.orgmui.ac.ir These include:

Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons.

Chemical Hardness (η) : A measure of resistance to charge transfer.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.

These quantum chemical parameters are invaluable for predicting the reactivity and potential biological activity of quinazolinone analogues.

ParameterFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Represents resistance to deformation of the electron cloud.
Chemical Softness (S)1 / (2η)The inverse of hardness, indicating polarizability.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic nature of a molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (N1)π* (C2=N3)(Value)Lone Pair -> Antibonding π
LP (O1)π* (C4=N3)(Value)Lone Pair -> Antibonding π
π (C5=C6)π* (C7=C8)(Value)π -> Antibonding π
Note: Values are representative and depend on the specific analogue and computational level.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface is colored based on the local electrostatic potential values, providing an intuitive guide to the molecule's electrophilic and nucleophilic regions. wolfram.com

Typically, the color-coding convention is as follows:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In quinazolinone derivatives, these are typically found around the carbonyl oxygen atom. researchgate.net

Blue : Regions of most positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound analogues, the MEP map would highlight the carbonyl oxygen as a primary site for hydrogen bonding and electrophilic interactions. The analysis of MEP surfaces is crucial for understanding intermolecular interactions, such as how a molecule might bind to a biological receptor. researchgate.netchemrxiv.org

Computational Spectroscopic Studies and Theoretical Vibrational Assignments

Computational methods are frequently used to predict the vibrational spectra (Infrared and Raman) of molecules. By performing frequency calculations using DFT (e.g., at the B3LYP/6-31G* level), a set of theoretical vibrational modes and their corresponding frequencies can be obtained. nih.gov

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. By comparing the scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific functional groups and molecular motions (e.g., C=O stretching, C-H bending, ring vibrations) can be made. nih.gov This process serves as a powerful confirmation of the molecular structure determined through synthesis.

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)Assignment
ν(C=O)~1680(Value)Carbonyl group stretching
ν(C=N)~1610(Value)Imine group stretching in quinazoline (B50416) ring
ν(C-S)~700(Value)Carbon-sulfur bond stretching
ν(Ar C-H)~3050(Value)Aromatic C-H stretching
Note: Frequencies are approximate and vary between specific analogues.

Molecular Dynamics Simulations for Conformational Analysis and Investigation of Degradation Pathways

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. abap.co.in By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that describes how the positions and velocities of the atoms evolve. This method is particularly useful for exploring the conformational flexibility of molecules like quinazolinone derivatives and their stability in different environments. nih.gov

A typical MD simulation involves several steps:

Minimization : The initial structure is energy-minimized to remove any steric clashes or unfavorable geometries. nih.gov

Heating : The system is gradually heated to the desired simulation temperature (e.g., 300 K). nih.gov

Equilibration : The system is allowed to equilibrate at the target temperature and pressure, ensuring it reaches a stable state.

Production : The simulation is run for an extended period (nanoseconds to microseconds) to collect data for analysis. researchgate.net

Prediction and Characterization of Nonlinear Optical (NLO) Properties of this compound Systems

The investigation into the nonlinear optical (NLO) properties of this compound and its analogues is a burgeoning area of computational and theoretical chemistry. researchgate.netnih.govnih.gov NLO materials are of significant interest due to their potential applications in a variety of advanced technologies, including optical computing, data storage, and telecommunications. nih.gov Organic compounds, such as quinazolinone derivatives, are particularly promising candidates for NLO applications owing to their tunable electronic properties and large second-order hyperpolarizabilities. researchgate.net

Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for predicting and understanding the NLO response of these molecular systems. dergipark.org.tr By utilizing various functionals and basis sets, such as B3LYP/6-311G(d,p), researchers can compute key parameters that govern NLO activity, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govdergipark.org.tr These calculations provide valuable insights into the structure-property relationships that dictate the NLO behavior of this compound analogues.

A critical factor influencing the NLO response is the intramolecular charge transfer (ICT) between electron-donating and electron-accepting moieties within the molecule, facilitated by a π-conjugated system. In the case of this compound, the quinazolinone core can act as an electron-accepting unit, while the benzylsulfanyl and phenyl substituents can be modulated to enhance the ICT and, consequently, the NLO properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the NLO response. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's polarizability and hyperpolarizability. A smaller energy gap generally leads to a larger NLO response. Computational studies on related quinazolinone systems have shown that the introduction of phenylacetylene groups can decrease the energy gap and enhance the NLO response. researchgate.net

The first-order hyperpolarizability (β) is a tensor quantity that provides a measure of the second-order NLO response. The total hyperpolarizability (β₀) is typically calculated from the individual tensor components. For comparative purposes, the calculated hyperpolarizability of a candidate molecule is often benchmarked against that of a standard NLO material, such as urea.

Detailed computational analyses of this compound analogues would involve the systematic modification of the peripheral substituents to investigate their effect on the electronic and NLO properties. For instance, the introduction of strong electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl rings could significantly modulate the ICT and, therefore, the hyperpolarizability.

The following table presents hypothetical data from a DFT study on this compound and two of its notional analogues to illustrate the kind of results obtained from such computational investigations.

CompoundDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)Total Hyperpolarizability (β₀) (a.u.)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound3.45315.24580-6.21-1.894.32
2-(4-Nitrobenzylsulfanyl)-3-phenylquinazolin-4-one5.82345.89870-6.54-2.514.03
2-Benzylsulfanyl-3-(4-aminophenyl)quinazolin-4-one4.12330.16750-5.98-1.754.23

These theoretical predictions are instrumental in guiding the rational design and synthesis of novel quinazolinone-based NLO materials with enhanced performance for specific applications in photonics and optoelectronics.

Pharmacological Research and Biological Activity Profiling of 2 Benzylsulfanyl 3 Phenylquinazolin 4 One and Its Derivatives

Anti-Cancer and Cytotoxic Activities of 2-Benzylsulfanyl-3-phenylquinazolin-4-one Derivatives

The anti-cancer potential of this compound derivatives has been a primary focus of research, revealing significant cytotoxic activity against a variety of human cancer cell lines. These studies form the foundation for the potential development of new chemotherapeutic agents.

In Vitro Antiproliferative Studies on Diverse Human Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231, HeLa, LoVo, HCT-116)

A substantial body of research has demonstrated the potent in vitro antiproliferative effects of this compound derivatives across a range of human cancer cell lines. For instance, a series of new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against human breast cancer (MCF-7), cervical carcinoma (HeLa), liver cancer (HepG2), and colon cancer (HCT-8) cell lines. researchgate.net Several of these compounds, particularly those with allyl and/or benzyl (B1604629) moieties at the 2 and 3 positions, exhibited broad-spectrum antitumor activity, with some showing better cytotoxicity than the standard drug, Doxorubicin. researchgate.net

Similarly, newly synthesized quinazoline (B50416) derivatives have shown significant in vitro cytotoxicity against HeLa and MDA-MB-231 cancer cell lines. nih.govresearchgate.net In one study, compounds designated as 21-23 were found to be more potent than the reference drug gefitinib (B1684475), with IC₅₀ values ranging from 1.85 to 2.81 μM. nih.govresearchgate.net Further research into 2-sulfanylquinazolin-4(3H)-one derivatives identified a lead compound, 5d, which displayed broad-spectrum anti-cancer activities against HepG2, MCF-7, MDA-MB-231, and HeLa cells, with IC₅₀ values ranging from 1.94 to 7.1 µM, comparable to doxorubicin. mdpi.comresearchgate.net

Studies on other quinazolinone derivatives have also confirmed their efficacy. For example, certain 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones showed cytotoxic activities against LoVo and HCT-116 colon cancer cell lines. nih.gov Additionally, new 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives were tested against HepG-2, MCF-7, and HCT-116 cell lines, with some demonstrating remarkable potency. nih.gov

In Vitro Cytotoxicity of this compound Derivatives
Compound TypeCancer Cell Lines TestedKey FindingsReference
2,3-disubstituted-6-iodo-3H-quinazolin-4-onesMCF-7, HeLa, HepG2, HCT-8Broad-spectrum activity; some compounds more potent than Doxorubicin. researchgate.net
Thioether quinazoline derivatives (21-23)HeLa, MDA-MB-231More potent than gefitinib (IC₅₀ = 1.85-2.81 μM). nih.govresearchgate.net
2-Sulfanylquinazolin-4(3H)-one derivative (5d)HepG2, MCF-7, MDA-MB-231, HeLaBroad-spectrum activity (IC₅₀ = 1.94–7.1 µM), comparable to doxorubicin. mdpi.comresearchgate.net
3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones (3a, 3f)LoVo, HCT-116Demonstrated cytotoxic activity with IC₅₀ values in the µM range. nih.gov
2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-onesHepG-2, MCF-7, HCT-116Showed significant cytotoxic activity. nih.gov

Exploration of Mechanisms of Cytotoxicity, including Apoptosis Induction (e.g., Caspase Pathway Modulation, Cell Cycle Arrest)

To understand the basis of their anti-cancer activity, researchers have investigated the molecular mechanisms triggered by these quinazolinone derivatives. A primary mechanism identified is the induction of apoptosis, or programmed cell death.

Flow cytometry analysis of HCT-116 cells treated with a potent 2-phenylquinazolin-4(3H)-one derivative (3f) showed a dose-dependent increase in the sub-G1 phase, which is characteristic of apoptotic cells. researchgate.net Further investigation confirmed apoptosis induction through the cleavage of PARP1 and caspases 3, 7, and 9. researchgate.net Similarly, studies on another series of quinazolinone-chalcone hybrids demonstrated apoptosis induction via the activation of caspase-3 and PARP-1 cleavage. researchgate.net

In HepG2 cells, a promising 2-sulfanylquinazolin-4(3H)-one derivative (5d) was found to induce both early and late apoptosis. mdpi.com This was associated with the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.comresearchgate.net

Another key cytotoxic mechanism is the disruption of the normal cell cycle. Several 2-phenylquinazolin-4(3H)-one derivatives were shown to cause cell cycle arrest in the G0/G1 phase in HeLa cells. researchgate.netnih.gov Other studies have reported cell cycle arrest at the G2/M phase or S-phase in different cancer cell lines. mdpi.comresearchgate.netnih.govbue.edu.eg For instance, the active compound 5d arrested the HepG2 cell cycle at the S phase. mdpi.com Similarly, certain novel 3,4-dihydroquinazolinone derivatives were found to impair cell proliferation by arresting the cell cycle at the G2/M phase in HepG-2 cells. nih.govbue.edu.eg

Mechanisms of Cytotoxicity for this compound Derivatives
Compound/Derivative TypeCell LineMechanism of ActionReference
2-Phenylquinazolin-4(3H)-one (3f)HCT-116Apoptosis induction, cleavage of PARP1 and caspases 3, 7, 9. researchgate.net
Quinazolinone-chalcone hybridsA431Apoptosis induction via caspase-3 and PARP-1 cleavage. researchgate.net
2-Phenylquinazolin-4(3H)-one derivativesHeLaCell cycle arrest at G0/G1 phase. researchgate.netnih.gov
2-Sulfanylquinazolin-4(3H)-one (5d)HepG2S phase cell cycle arrest, induction of apoptosis, upregulation of caspase-3, -9, Bax, downregulation of Bcl-2. mdpi.comresearchgate.net
3,4-Dihydroquinazolinone derivativesHepG-2Cell cycle arrest at G2/M phase, increase in early apoptosis. nih.govbue.edu.eg

Enzyme Inhibitory Potentials of this compound Analogues

Beyond direct cytotoxicity, this compound analogues have been evaluated for their ability to inhibit specific enzymes that play crucial roles in cancer progression and metabolic diseases.

Cyclooxygenase (COX) and Lactate Dehydrogenase A (LDHA) Inhibition Studies

Chronic inflammation is a known contributor to carcinogenesis, with the cyclooxygenase-2 (COX-2) enzyme being a key mediator. nih.gov Several 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones were assessed for their inhibitory potential against the pro-inflammatory COX-2 enzyme. nih.govmdpi.com While none of the tested compounds surpassed the efficacy of reference inhibitors, some derivatives showed notable activity. nih.gov

Lactate dehydrogenase A (LDHA) is another enzyme of interest in cancer research, as its inhibition can induce oxidative stress and hinder tumor progression. nih.gov The same series of quinazolinone derivatives was evaluated for LDHA inhibitory potency. Although their efficiency was lower than the reference inhibitor, sodium oxamate, certain compounds demonstrated moderate inhibitory effects. nih.govmdpi.com

Glycosidase and Amylase Inhibition (e.g., α-Glucosidase, α-Amylase) for Metabolic Regulation

Inhibitors of enzymes like α-glucosidase and α-amylase are important for managing hyperglycemia by controlling carbohydrate digestion. researchgate.net Research has shown that 2-arylquinazolin-4(3H)-one derivatives can be potent α-glucosidase inhibitors. researchgate.net In one study, most of the twenty-five synthesized derivatives were found to be several hundred times more active than the standard drug, acarbose. researchgate.net

A study evaluating 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones also reported their inhibitory activities against α-glucosidase and α-amylase. mdpi.com The tested compounds exhibited IC₅₀ values against α-glucosidase ranging from approximately 12.5 µM to 104.3 µM. mdpi.com These findings highlight a potential dual role for these compounds in both anti-cancer and metabolic regulation contexts.

Protein Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), c-Met Tyrosine Kinases)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Quinazoline-based compounds have been successfully developed as kinase inhibitors, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). nih.gov

Research has demonstrated that 2-sulfanylquinazolin-4(3H)-one derivatives can act as multi-targeted kinase inhibitors. mdpi.comresearchgate.net One particularly active compound, 5d, exhibited potent inhibitory activities in the nanomolar range against HER2, EGFR, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comresearchgate.net Its activity against Cyclin-Dependent Kinase 2 (CDK2) was less pronounced but still present. mdpi.comresearchgate.net

Other studies have focused on developing quinazolin-4(3H)-one derivatives as potent inhibitors of multiple tyrosine kinases. nih.gov Compounds 2i and 3i from one series showed strong inhibitory activity against CDK2, HER2, and EGFR. nih.gov Further investigations on N3-phenyl-quinazoline-4(3H)-one derivatives bearing an S-alkylated substituent at position 2 have also shown promising dual EGFR/VEGFR-2 inhibitory action. nih.gov The development of dual inhibitors for receptors like c-Met and VEGFR-2 is also an active area of research for this class of compounds. mdpi.com

Protein Kinase Inhibition by this compound Derivatives
Compound/Derivative TypeKinase Target(s)Key FindingsReference
2-Sulfanylquinazolin-4(3H)-one (5d)EGFR, VEGFR2, HER2, CDK2Potent, nanomolar range inhibition of HER2, EGFR, and VEGFR2. mdpi.comresearchgate.net
Quinazolin-4(3H)-one derivatives (2i, 3i)CDK2, HER2, EGFRStrong inhibitory activity against all three kinases. nih.gov
N3-phenyl-quinazoline-4(3H)-one derivativesEGFR, VEGFR-2Demonstrated dual inhibitory action. nih.gov
3-substituted quinazoline-2,4(1H,3H)-dionesc-Met, VEGFR-2Significant dual inhibition with IC₅₀ values from 0.052 to 0.084 µM. mdpi.com
2-phenylquinazolin-4(3H)-one derivatives (33, 34)VEGFR-2Showed potent VEGFR-2 inhibition with IC₅₀ values of 13 and 67 nM, respectively. mdpi.com
Design and Evaluation of Multi-Targeted Kinase Inhibitors

The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent kinase inhibitors. The discovery of multi-targeted kinase inhibitors represents a significant strategy in treating complex diseases like cancer, which involve multiple biological pathways. nih.gov Research has focused on designing and synthesizing novel quinazolin-4-one derivatives that can simultaneously inhibit several protein kinases, offering a broader therapeutic impact.

A series of novel 2-sulfanylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their potential as multi-targeted kinase inhibitors against several key enzymes: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov One of the most active compounds from this series, designated 5d, demonstrated significant, broad-spectrum anti-cancer activity with IC₅₀ values ranging from 1.94 to 7.1 µM against various cancer cell lines. nih.gov Crucially, this compound showed lower toxicity in normal human cells (WI-38) compared to the standard drug doxorubicin, indicating a favorable safety profile. nih.gov In kinase inhibition assays, compound 5d showed comparable activities in nanomolar ranges against HER2, EGFR, and VEGFR2 when compared to positive controls. nih.gov

Similarly, other studies on quinazolin-4(3H)-one derivatives have identified compounds with potent inhibitory activity against multiple tyrosine kinases. nih.gov For instance, compounds 2i and 3i from one series exhibited strong enzyme inhibitory activity against CDK2, HER2, and EGFR. nih.gov Specifically, their activity against CDK2 (IC₅₀ = 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively) was found to be nearly equivalent to that of the established inhibitor imatinib. nih.gov The development of such multi-targeted agents is a validated approach in cancer therapy, as evidenced by approved drugs like lapatinib, a dual inhibitor of HER2 and EGFR. nih.gov

Table 1: Multi-Targeted Kinase Inhibition by Quinazolinone Derivatives

Compound Target Kinase IC₅₀ (µM) Reference
5d VEGFR2 N/A (Comparable to control) nih.gov
5d EGFR N/A (Comparable to control) nih.gov
5d HER2 N/A (Comparable to control) nih.gov
5d CDK2 2.097 ± 0.126 nih.gov
2i CDK2 0.173 ± 0.012 nih.gov
3i CDK2 0.177 ± 0.032 nih.gov
Imatinib (Control) CDK2 0.131 ± 0.015 nih.gov
Roscovitine (Control) CDK2 0.32 ± 0.019 nih.gov

Data presented as mean ± standard deviation where available. "N/A" indicates that specific IC₅₀ values were not provided, but activity was reported as comparable to controls.

Investigation of Allosteric Inhibition Mechanisms for Kinase Targets

Protein kinases are dynamically regulated enzymes, and their activity can be modulated by molecules that bind to allosteric sites—locations on the enzyme distinct from the highly conserved ATP-binding (orthosteric) site. nih.gov Allosteric inhibitors offer a promising avenue for achieving greater selectivity and overcoming resistance to traditional ATP-competitive inhibitors. nih.gov This mechanism involves the inhibitor binding to an allosteric pocket, which induces a conformational change in the protein, locking the kinase domain in an inactive state. nih.gov

Molecular docking studies of certain quinazolin-4(3H)-one derivatives have revealed potential allosteric inhibition mechanisms. nih.gov For example, analysis of compounds 2i and 3i suggested they act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes. nih.gov This type of inhibition is characteristic of allosteric modulators that bind to an inactive conformation of the kinase. In the case of HER2, compound 2i was also found to act as an ATP non-competitive type-II inhibitor, whereas compound 3i acted as an ATP competitive type-I inhibitor, highlighting how subtle structural differences can alter the mechanism of action. nih.gov

The investigation of allosteric inhibition is a key area of research for developing highly selective kinase inhibitors. For instance, selective allosteric inhibitors targeting the pseudokinase domain of Tyrosine Kinase 2 (TYK2) have been developed that stabilize an inactive conformation of the enzyme. nih.govbiorxiv.org While these specific inhibitors are not quinazolinone derivatives, their mechanism provides a model for how allosteric modulation can be effectively exploited. nih.govbiorxiv.org The ability of some quinazolinone derivatives to act as non-competitive inhibitors suggests they may function through similar allosteric mechanisms, providing a basis for the rational design of next-generation selective kinase inhibitors. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE7A, PDE4) for Neuropharmacological Applications

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP, which are crucial second messengers in cellular signaling. nih.gov Inhibition of specific PDEs, such as PDE4 and PDE7, can raise intracellular cAMP levels and has been explored as a therapeutic strategy for immune, inflammatory, and neurodegenerative disorders. nih.gov Derivatives of the thioxoquinazoline scaffold have been identified as a promising class of PDE7 inhibitors. nih.gov

Research into 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives has identified several compounds with potent PDE inhibitory activity. nih.gov Many of these derivatives exhibit inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7A1 and at the micromolar level against PDE4D2. nih.gov The dual inhibition of PDE7 and PDE4 is considered a particularly promising approach for treating a range of immune and inflammatory conditions.

One study highlighted that a specific derivative was not only a potent PDE7 inhibitor but also demonstrated the ability to cross the blood-brain barrier. This is a critical property for compounds intended for neuropharmacological applications. The compound was shown to improve cognitive deficits in animal models, suggesting its potential for treating neurodegenerative diseases. Cell-based studies have confirmed that these inhibitors can increase intracellular cAMP levels and exhibit significant anti-inflammatory properties, such as reducing nitrite (B80452) production in response to inflammatory stimuli. nih.gov

Antioxidant Activity Investigations: Radical Scavenging Capabilities and Related Mechanisms

Quinazolinone derivatives have been investigated for their antioxidant properties and ability to scavenge harmful free radicals. nih.govnih.govmdpi.comorientjchem.org Reactive oxygen species (ROS) can cause oxidative stress, leading to cellular damage, and antioxidants play a crucial role in mitigating this damage. dergipark.org.tr The antioxidant capacity of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide (NO) radical scavenging assays. nih.govnih.govorientjchem.org

Structure-activity relationship studies have provided insights into the chemical features required for potent antioxidant activity in this class of compounds. For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl (-OH) group on the phenyl ring at position 2 is crucial for activity. nih.gov The potency is significantly enhanced by the presence of a second hydroxyl group, particularly at the ortho or para positions. nih.gov For instance, dihydroxy-substituted quinazolinones have demonstrated the most potent radical scavenging activity, with EC₅₀ values in the low micromolar range. nih.gov

In addition to hydroxyl substitutions, derivatization with polyphenolic compounds has been shown to yield molecules with high antioxidant potential. nih.gov Pyrogallol derivatives, for example, exhibited strong antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov The mechanism of action is primarily through hydrogen atom transfer from the phenolic hydroxyl groups to the free radicals, thereby neutralizing them. nih.govorientjchem.org

Table 2: Radical Scavenging Activity of Selected Quinazolinone Derivatives

Compound ID Substitution Pattern DPPH Scavenging (EC₅₀, µM) Reference
21h 3,4-dihydroxy-phenyl 7.2 nih.gov
21g 2,5-dihydroxy-phenyl 7.4 nih.gov
21e 2,3-dihydroxy-phenyl 7.5 nih.gov
21f 3,5-dihydroxy-phenyl >50 nih.gov

EC₅₀ is the concentration required to achieve 50% radical scavenging.

Antimicrobial Activities of this compound Derivatives

The quinazolinone scaffold is a versatile pharmacophore that has been extensively explored for the development of new antimicrobial agents to combat drug-resistant pathogens. frontiersin.orgnih.gov Derivatives of 2-phenylquinazolin-4(3H)-one have demonstrated a wide spectrum of biological activities, including significant antibacterial and antifungal effects. nih.govnih.gov

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have confirmed the efficacy of quinazolinone derivatives against a range of pathogenic bacteria. nih.gov These compounds have shown activity against both Gram-positive strains, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains, including Escherichia coli, Pseudomonas aeruginosa, and Shigella dysenteriae. frontiersin.orgnih.govajol.info

The antibacterial activity is highly dependent on the substitution patterns on the quinazolinone nucleus. For example, in a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, the incorporation of the 3-arylideneamino substituent was found to enhance antibacterial activity. nih.gov Specific substitutions on the arylideneamino group further modulated this activity. nih.gov Another study concluded that replacing a benzene (B151609) ring with a heteryl group, such as a furfuryl ring, at the aldimine in the 3-amino quinazolinone pharmacophore significantly increases antibacterial effects against all tested pathogens. frontiersin.org The parent 2-phenyl-3-amino quinazolin-4(3H)-one itself showed moderate activity, which could be tuned by further chemical modifications. frontiersin.org Some synthesized compounds have exhibited antibacterial activity with zones of inhibition ranging from 10–16 mm, which were comparable to or higher than standard antibiotics. researchgate.net

Table 3: Antibacterial Spectrum of Representative Quinazolinone Derivatives

Bacterial Strain Type Activity of Derivatives References
Staphylococcus aureus Gram-Positive Moderate to Good frontiersin.orgnih.govajol.info
Bacillus subtilis Gram-Positive Moderate to Good nih.gov
Escherichia coli Gram-Negative Moderate to Good frontiersin.orgnih.gov
Pseudomonas aeruginosa Gram-Negative Moderate frontiersin.org
Shigella dysenteriae Gram-Negative Moderate to Good nih.gov
Klebsiella pneumonia Gram-Negative Moderate ajol.info

Activity level is a qualitative summary based on reported findings.

Antifungal Properties and Mechanisms against Fungal Pathogens

In addition to their antibacterial effects, quinazolinone derivatives have been recognized for their potential as antifungal agents. nih.govnih.gov These compounds have been screened against various fungal pathogens, including plant pathogenic fungi and those affecting humans.

A series of 3-alkylquinazolin-4-one derivatives were synthesized and evaluated for their in vitro antifungal activity against fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov The results showed that these compounds exhibited a range of activity from weak to good. nih.gov Notably, compound 3h (6-bromo-3-propylquinazolin-4-one) displayed strong inhibition of hyphal growth for all three tested fungi. nih.gov Another study involving novel pyrazol-quinazolinone compounds found significant antifungal activity against seven different phytopathogenic fungi, with one derivative showing an inhibition rate of 62.42% against Fusarium oxysporum f. sp. Niveum. mdpi.com The nature of the substituent group was found to be critical; for instance, compounds containing a cyano group showed better inhibitory effects against Fusarium species, while those with chlorine were more effective against Rhizoctonia solani AG1. mdpi.com

Table 4: Antifungal Activity of Quinazolinone Derivatives

Fungal Pathogen Compound/Derivative Type Inhibition Rate (%) @ 50 µg/mL Reference
Gibberella zeae 3-allyl-6-fluoroquinazolin-4-one (3c) 55.0 nih.gov
Gibberella zeae 6-bromo-3-propylquinazolin-4-one (3h) 50.3 nih.gov
Fusarium oxysporum 6-bromo-3-propylquinazolin-4-one (3h) 47.2 nih.gov
Fusarium oxysporum 3-allyl-6-fluoroquinazolin-4-one (3c) 37.5 nih.gov
Fusarium oxysporum f. sp. Niveum Pyrazol-quinazolinone (2c) 62.42 (@ 300 mg/L) mdpi.com

Note: Concentration for compound 2c was reported in mg/L.

Other Reported Biological Activities and Therapeutic Explorations.

Extensive research into the pharmacological potential of quinazolinone scaffolds has revealed a wide array of biological activities. While the specific compound, this compound, has not been the exclusive focus of many studies, research on its core structure and closely related derivatives provides valuable insights into its potential therapeutic applications. This section explores other reported biological activities, including antitubercular, anti-HIV, anti-inflammatory, anticonvulsant, and antimalarial properties, drawing from studies on the broader class of 2,3-disubstituted quinazolin-4-ones.

Antitubercular and Anti-HIV Activities.

The global health challenges posed by tuberculosis (TB) and Human Immunodeficiency Virus (HIV) necessitate the continuous search for novel therapeutic agents. The quinazolinone nucleus has been identified as a promising scaffold in the development of both antitubercular and anti-HIV drugs.

Research into 2,3-disubstituted quinazolin-4(3H)-ones has demonstrated their potential as antimicrobial agents. For instance, a study on novel 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)-ones revealed that certain derivatives exhibit notable antitubercular and anti-HIV activities. Specifically, compound BQZ7, 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, showed antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and anti-HIV activity with a MIC of 35.4 μg/mL against both HIV-1 and HIV-2. nih.gov While these findings are for a different derivative, they highlight the potential of the 2-phenylquinazolin-4-one core, which is present in this compound.

Another study synthesized a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones and evaluated their antitubercular, antibacterial, and antioxidant activities. nih.govhakon-art.com Although specific data for the benzylsulfanyl derivative was not provided, the study underscores the interest in this class of compounds for developing new antimycobacterial agents. nih.govhakon-art.com The anti-HIV potential of quinazolinone derivatives has also been explored in other studies, with some 2,3-disubstituted analogs showing inhibitory activity against HIV replication. asianpubs.orgnih.gov For example, one study reported that a 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one derivative exhibited 15% maximum protection against the replication of HIV-1. asianpubs.org

Table 1: Reported Antitubercular and Anti-HIV Activities of Selected Quinazolinone Derivatives

Compound/Derivative ClassActivityKey Findings
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (BQZ7)AntitubercularMIC of 25 μg/mL. nih.gov
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (BQZ7)Anti-HIVMIC of 35.4 μg/mL against HIV-1 and HIV-2. nih.gov
6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-oneAnti-HIV15% maximum protection against HIV-1 replication. asianpubs.org

Anti-Inflammatory, Anticonvulsant, and Antimalarial Properties.

Beyond infectious diseases, the quinazolinone scaffold has been investigated for its potential in treating a range of other conditions, including inflammation, convulsions, and malaria.

Anti-Inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of quinazolinone derivatives. One study on a novel 2-phenylquinazoline (B3120039) analog demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and other inflammatory mediators in endotoxin-stimulated macrophages. nih.gov Another research effort synthesized a series of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones and found that some compounds exhibited potent anti-inflammatory activity, with one derivative showing more potent effects than the standard drug diclofenac (B195802) sodium. omicsonline.org While these studies did not specifically test this compound, the consistent anti-inflammatory effects observed in this chemical class are noteworthy.

Anticonvulsant Properties: The central nervous system (CNS) activity of quinazolinones has been a subject of interest, particularly their anticonvulsant properties. Research has shown that various 2,3-disubstituted quinazolin-4(3H)-one derivatives possess anticonvulsant effects. nih.govresearchgate.net For example, a study focused on the synthesis and anticonvulsant activity of new 2-substituted 3-aryl-4(3H)-quinazolinones identified compounds that were potent as anticonvulsants in animal models. mdpi.com The mechanism of action for some of these derivatives is thought to involve the modulation of the GABA-A receptor, a key target for many anticonvulsant drugs. nih.gov Although specific data for this compound is lacking, the established anticonvulsant potential of the broader quinazolinone family suggests this could be a fruitful area for future research.

Antimalarial Properties: The search for new antimalarial drugs has also led researchers to explore the quinazolinone scaffold. Studies on new quinazolinone-4 derivatives have shown their potential to inhibit the maturation of Plasmodium falciparum, the parasite responsible for malaria. iosrjournals.org One study synthesized a series of 3-aryl-2-styryl substituted-4(3H)-quinazolinones and found that several compounds exhibited significant in vivo antimalarial activity in mice infected with Plasmodium berghei. nih.gov These findings indicate that the quinazolinone core structure is a viable starting point for the development of novel antimalarial agents. However, specific investigations into the antimalarial activity of this compound have not been reported.

Table 2: Overview of Other Investigated Biological Activities of Quinazolinone Derivatives

ActivityDerivative ClassKey Findings
Anti-inflammatory2-phenylquinazoline analogInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov
Anti-inflammatory2-phenyl-3-substituted quinazolin-4(3H)-onesSome derivatives more potent than diclofenac sodium. omicsonline.org
Anticonvulsant2-substituted 3-aryl-4(3H)-quinazolinonesPotent activity in animal models. mdpi.com
Anticonvulsant2,3-disubstituted quinazolin-4(3H)-onesPotential modulation of GABA-A receptors. nih.gov
AntimalarialQuinazolinone-4 derivativesInhibition of Plasmodium falciparum maturation. iosrjournals.org
Antimalarial3-aryl-2-styryl substituted-4(3H)-quinazolinonesSignificant in vivo activity against Plasmodium berghei. nih.gov

Molecular Docking and Structure Activity Relationship Sar Studies for Rational Drug Design

Computational Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein, offering a model of the ligand-receptor complex. For quinazolinone derivatives, these simulations have been instrumental in understanding their mechanism of action, particularly as kinase inhibitors. By docking these compounds into the ATP binding pocket of various protein kinases, researchers can predict their potential as inhibitors. nih.gov

Docking simulations provide quantitative estimations of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). These values help in ranking potential drug candidates. For instance, studies on 2-sulfanylquinazolin-4(3H)-one derivatives targeting kinases like VEGFR2, EGFR, HER2, and CDK2 have demonstrated varying binding affinities. nih.gov One study revealed that a 2-sulfanyl derivative exhibited a docking score of -7.490 and a binding energy of -67.081 kcal/mol with VEGFR2. nih.gov Similarly, docking of novel quinazolin-2,4-dione analogues against the main protease (Mpro) of SARS-CoV-2 showed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg These studies underscore the principle that lower binding energy values correspond to higher binding affinity, suggesting a more stable ligand-protein complex.

Table 1: Binding Affinities of Quinazolinone Derivatives Against Various Protein Targets

Compound Class Target Protein Docking Score (unitless) Binding Energy (kcal/mol)
2-Sulfanylquinazolin-4-one Derivative VEGFR2 -7.490 -67.081
2-Sulfanylquinazolin-4-one Derivative VEGFR2 -6.150 -46.976
Quinazolin-2,4-dione Analogues SARS-CoV-2 Mpro N/A -7.9 to -9.6
Quinazolin-4(3H)-one Analogues EGFR -163.729 to -169.796 N/A

This table is interactive. You can sort and filter the data.

The stability of the ligand-protein complex is determined by various non-covalent interactions. Docking studies are crucial for identifying the key amino acid residues in the target's active site that interact with the ligand. For 2-sulfanylquinazolin-4-one derivatives, interactions with VEGFR2 have been characterized by one hydrogen bond with the residue Asp1046. nih.gov Hydrophobic interactions also play a significant role, involving residues such as Leu840, Val848, Ala866, Lys868, Leu889, Ile892, Val899, Leu1019, His1026, Leu1035, Cys1045, and Phe1047. nih.gov In another study focusing on dual VEGFR-2/c-Met inhibitors, the α-oxo moiety in the quinazoline (B50416) ring was found to form a hydrogen bond with the Met1160 residue in the c-Met tyrosine kinase active site. nih.gov Similarly, studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have identified intramolecular hydrogen bonding as a key structural feature. mdpi.com These specific binding modes are fundamental for understanding the compound's inhibitory mechanism and for guiding further structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Potency and Optimizing Lead Compounds

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are powerful predictive tools in drug design, enabling the estimation of a novel compound's activity before its synthesis. nih.gov Both 2D and 3D-QSAR studies have been successfully applied to quinazolinone derivatives to predict their potency as anticancer, anti-inflammatory, and antibacterial agents. frontiersin.orgnih.govresearchgate.net

Robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors. The reliability of these models is assessed by statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). For instance, one study reported CoMFA and CoMSIA models with high R² values of 0.855 and 0.895, and Q² values of 0.570 and 0.599, respectively, indicating strong predictive capability. nih.gov These validated models can then be used to predict the activity of newly designed compounds and to generate contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish biological activity. nih.govfrontiersin.org

Rational Design Principles for Optimized 2-Benzylsulfanyl-3-phenylquinazolin-4-one Derivatives

The insights gained from molecular docking and QSAR studies form the basis of rational drug design. This approach allows for the targeted modification of a lead compound, such as this compound, to improve its pharmacological profile.

Structure-activity relationship (SAR) studies systematically investigate how different substituents at various positions on the quinazolinone scaffold affect biological activity. For example, SAR studies on 1-phenyl-1-(quinazolin-4-yl)ethanols revealed that modifications at the 2- and 4-positions of the quinazoline core were crucial for their anticancer activity. nih.gov The introduction of a chloro group at the 2-position led to some of the most potent analogues. nih.gov The nature and position of substituents on the phenyl rings can also significantly influence potency. These findings demonstrate that even minor structural changes can have a profound impact on efficacy and selectivity, guiding the optimization of lead compounds. nih.govnih.gov

Table 2: Influence of Substituents on the Biological Activity of Quinazolinone Derivatives

Position of Substitution Substituent Type Effect on Activity Target/Activity
Position 2 Chloro group Increased potency Anticancer
Position 2 & 4 Various substituents Modulated potency Anticancer
Position 2 Methyl, Phenyl, Trichloromethyl Varied potency Anticancer

This table is interactive. You can sort and filter the data.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.gov For quinazolinone derivatives, which are known to target receptors like EGFR, identifying the key pharmacophoric features is crucial for designing novel and potent inhibitors. nih.gov Pharmacophore models can be derived from the structure of a ligand-protein complex or from a set of active molecules. researchgate.net These models serve as 3D queries for virtual screening of compound libraries to identify new chemical entities with the desired biological activity. For instance, pharmacophore models for Cdc2-like kinase 4 (Clk4) and Dyrk1A inhibitors based on 6-arylquinazolin-4-amines have been successfully developed and used in conjunction with 3D-QSAR to understand structure-activity correlations. nih.gov This approach helps in the targeted design of derivatives with improved affinity and selectivity for their intended biological target.

Conclusion and Future Research Directions in 2 Benzylsulfanyl 3 Phenylquinazolin 4 One Research

Synthesis of Current Research Landscape and Key Academic Achievements for 2-Benzylsulfanyl-3-phenylquinazolin-4-one

Direct academic research focusing exclusively on this compound is limited. However, its chemical identity is established, and its synthesis falls within well-documented methodologies for related compounds. The general synthesis for the broader class of 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones involves the arylation of acidic thiol groups of 2-thioxo-quinazolinones using various benzyl (B1604629) halides under basic conditions. mdpi.com This approach provides a reliable pathway to access the target compound.

The academic achievements relevant to this compound are primarily inferred from studies on analogous structures. The quinazolinone core is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov Research on 2,3-disubstituted quinazolinones has demonstrated that modifications at these positions are crucial for determining the pharmacological profile. mdpi.com For instance, studies on various 2-sulfanylquinazolin-4(3H)-one derivatives have identified compounds with significant anti-proliferative activities against human cancer cell lines, acting as multi-kinase inhibitors. nih.gov These findings provide a strong rationale for the potential bioactivity of this compound.

Table 1: Biological Activities of Structurally Related Quinazolinone Derivatives

Compound Class Biological Activity Target/Mechanism of Action
2-Sulfanylquinazolin-4(3H)-one Derivatives Anticancer Multi-kinase inhibition (VEGFR2, EGFR, HER2), Apoptosis Induction
2,3,6-Trisubstituted Quinazolin-4-ones Anticancer Inhibition of tubulin polymerization
2-Phenyl-3-substituted Quinazolin-4(3H)-ones Antiviral Inhibition of viral replication

Identification of Research Gaps and Emerging Challenges in the Field

The primary research gap is the profound lack of dedicated investigation into the specific biological profile and therapeutic potential of this compound. While its synthesis is feasible, a comprehensive evaluation of its properties has not been undertaken.

Key Research Gaps:

Biological Activity Screening: The compound has not been systematically screened against a diverse range of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR): There is no SAR data for this compound. Understanding how modifications to the benzyl and phenyl rings affect activity is a critical unmet need.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action remains to be elucidated.

Pharmacokinetic Profile: Data on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are nonexistent.

Emerging Challenges:

Synthesis Optimization: While general synthetic methods exist, optimizing them for high yield, purity, and scalability for this specific compound presents a logistical challenge for initiating broader studies.

Target Identification: In the absence of preliminary screening data, identifying the most relevant biological systems to test the compound against is a significant hurdle.

Overcoming Resistance: A major challenge in drug development, particularly in oncology, is overcoming drug resistance. nih.gov It is unknown whether this specific quinazolinone structure could offer advantages over existing agents.

Prospective Avenues for Further Academic Exploration and Advanced Methodological Development

The identified research gaps point toward several prospective avenues for future academic work. A systematic approach, beginning with fundamental chemistry and expanding into biological evaluation, is warranted.

Future Academic Exploration:

Synthesis and Analog Library Development: The initial step involves the confirmed synthesis and rigorous characterization of this compound. Subsequently, a library of analogs should be created by introducing a variety of substituents on the 3-phenyl and 2-benzylsulfanyl moieties to enable future SAR studies.

Broad-Spectrum Biological Screening: The synthesized library should undergo comprehensive in vitro screening against panels of cancer cell lines, microbial strains (bacterial and fungal), and key enzymes associated with inflammation and other diseases. nih.govmdpi.comresearchgate.net

Mechanistic Studies: For any promising compounds identified during screening, detailed mechanistic studies should be initiated. This could involve enzyme inhibition assays, investigation of apoptosis induction, cell cycle analysis, and other relevant cellular and molecular techniques. mdpi.comnih.gov

Advanced Methodological Development:

Computational Modeling: In silico techniques such as molecular docking can be employed to predict potential biological targets and guide the design of new analogs with improved binding affinity and selectivity. nih.govnih.gov

Modern Synthetic Strategies: Exploration of advanced synthetic methods, such as metal-catalyzed cross-coupling reactions or one-pot multicomponent reactions, could lead to more efficient, cost-effective, and environmentally friendly routes to the target compound and its derivatives. mdpi.comujpronline.com

Translational Potential for Development of Novel Chemical Entities Based on the Quinazolinone Core in Pre-clinical Research

The quinazolinone scaffold has significant translational potential, forming the core of several FDA-approved drugs. mdpi.com This history of clinical success provides a strong foundation for the preclinical development of new chemical entities based on this framework.

The unique 2,3-disubstitution pattern of this compound offers the potential for novel interactions with biological targets, possibly leading to improved potency, selectivity, or the ability to overcome resistance mechanisms associated with existing drugs. nih.gov

Preclinical Research Pathway:

Lead Optimization: Following the identification of a hit compound from initial screening, medicinal chemistry efforts would focus on lead optimization to improve efficacy and drug-like properties.

In Vivo Evaluation: Promising lead compounds would advance to preclinical evaluation in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles. nih.gov For example, anticancer activity could be evaluated in xenograft models. nih.gov

Biomarker Discovery: Identifying biomarkers that predict response to a novel quinazolinone-based agent would be crucial for its future clinical development and for patient stratification.

Table of Mentioned Compounds

Compound Name
This compound
3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones
2-Sulfanylquinazolin-4(3H)-one
2-Thioxo-quinazolinone
2,3,6-Trisubstituted quinazolin-4-ones

Q & A

Q. What are the recommended synthetic routes for 2-Benzylsulfanyl-3-phenylquinazolin-4-one and its derivatives?

The synthesis of quinazolinone derivatives typically involves coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (4-DMAP). For example, analogous benzoate compounds (e.g., 4-formylphenyl esters) are synthesized via condensation of hydroxyl precursors with acid chlorides under inert conditions . Post-synthesis, purification via column chromatography and structural confirmation via 1H NMR^1 \text{H NMR} (e.g., δ 7.2–8.5 ppm for aromatic protons) is critical. Derivatives can be functionalized at the sulfanyl or phenyl groups using nucleophilic substitution or cross-coupling reactions .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR can confirm aromatic proton environments (e.g., quinazolinone C=O at ~160 ppm) and benzylsulfanyl substituents (e.g., CH2_2S protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C21_{21}H16_{16}N2_2OS: 356.0982) to verify molecular composition .
  • FT-IR : Stretching vibrations for C=O (~1680 cm1^{-1}) and C-S (~650 cm1^{-1}) provide additional confirmation .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS (using transitions like m/z 356 → 238) is effective. Calibration with certified reference materials (e.g., USP standards for benzophenone analogs) ensures accuracy. Sample preparation may involve solid-phase extraction (SPE) to isolate the compound from interferents .

Advanced Research Questions

Q. How should crystallographic data ambiguities (e.g., twinning, disorder) be resolved for this compound?

The SHELX system (e.g., SHELXL ) is optimal for refining structures with twinned or high-resolution data. Key steps include:

  • Twinning Analysis : Use the HKLF5 format to model twin laws (e.g., two-fold rotation).
  • Disorder Modeling : Split occupancy refinement for flexible groups (e.g., benzylsulfanyl side chains).
  • Validation : Check R-factors (<5%) and electron density maps (e.g., Fo-Fc maps) for residual peaks .

Q. How can contradictory biological activity data between this compound and its analogs be systematically addressed?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one ( ) to identify critical substituents (e.g., sulfanyl vs. benzothiazole groups).
  • Dose-Response Curves : Test potency (IC50_{50}) across multiple cell lines to rule out assay-specific artifacts.
  • Computational Docking : Use molecular dynamics to assess binding affinity variations (e.g., with kinase domains) .

Q. What frameworks integrate computational and experimental data to study the compound’s reactivity?

  • Hybrid Workflows : Combine DFT calculations (e.g., Gaussian) for predicting reaction pathways with experimental kinetic studies (e.g., monitoring by 1H NMR^1 \text{H NMR}).
  • Machine Learning : Train models on analogous quinazolinone derivatives (e.g., from ) to predict regioselectivity in electrophilic substitutions .

Q. How can researchers optimize synthetic yields while minimizing byproducts in large-scale reactions?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity) using a fractional factorial design.
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., imine intermediates in quinazolinone cyclization).
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.